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molecular formula C14H7ClO2 B8578048 3-Chlorophenanthrene-9,10-dione

3-Chlorophenanthrene-9,10-dione

Cat. No. B8578048
M. Wt: 242.65 g/mol
InChI Key: LCTGTYWQCIPXLD-UHFFFAOYSA-N
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Patent
US07943649B2

Procedure details

To a solution of 12.5 g (58.7 mmol) of 3-chlorophenanthrene from Step 3 in 350 mL of acetic acid was added 23.5 g (0.23 mol) of CrO3. The reaction was stirred 2 hrs at 100° C., cooled down to room temperature and poured into 2 L of water. The suspension was stirred 1 hr, filtered and washed with water. The residue was dried under high vacuum to afford 12.5 g (88%) of 3-chlorophenanthrene-9,10-dione.
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=CC3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3.[OH2:16].[C:17]([OH:20])(=O)[CH3:18]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[C:17](=[O:20])[C:18]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC=1C=CC=2C=CC3=CC=CC=C3C2C1
Name
CrO3
Quantity
23.5 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 2 hrs at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
STIRRING
Type
STIRRING
Details
The suspension was stirred 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC=2C(C(C3=CC=CC=C3C2C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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